1-(ピリダジン-3-イル)ピペリジン-4-オール

概要

説明

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis

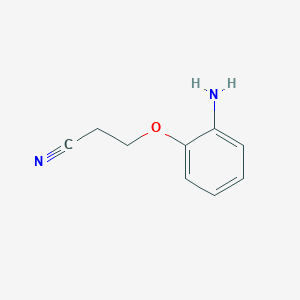

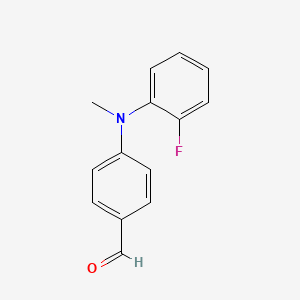

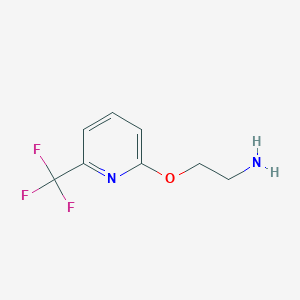

The molecular structure of 1-(Pyridazin-3-yl)piperidin-4-ol is represented by the formula C9H13N3O . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

ピペリジン誘導体の合成

ピペリジン誘導体は、さまざまな医薬品に存在するため、創薬において非常に重要です。 “1-(ピリダジン-3-イル)ピペリジン-4-オール”は、分子内反応および分子間反応に使用して、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンを含む、さまざまなピペリジン誘導体を作成できます 。これらの誘導体は、重要な薬理学的用途を持っています。

薬理学的用途

ピペリジン部分は、20種類以上の医薬品クラスに共通して見られます。 “1-(ピリダジン-3-イル)ピペリジン-4-オール”は、特に薬理学的活性を強化した化合物の合成に関連して、新薬開発に潜在的な用途があります .

生物活性強化

この化合物は、既存の医薬品の生物活性を修飾するために使用できます。 ピペリジン構造を変更することにより、研究者は特定の薬剤の効果を高めたり、副作用を軽減したりすることができます .

デュアルインヒビターの開発

“1-(ピリダジン-3-イル)ピペリジン-4-オール”誘導体は、癌治療において重要な標的である、臨床的に抵抗性のあるアナプラスト性リンパ腫キナーゼ(ALK)とc-ros癌遺伝子1キナーゼ(ROS1)のデュアルインヒビターとして設計されています .

創薬

“1-(ピリダジン-3-イル)ピペリジン-4-オール”の構造的柔軟性により、創薬における貴重な足場となっています。 その誘導体は、さまざまな生物活性をスクリーニングして、新規治療薬を特定することができます .

ケミカルバイオロジー研究

ケミカルバイオロジーにおいて、“1-(ピリダジン-3-イル)ピペリジン-4-オール”は、生物学的プロセスを研究するための化学プローブとして使用できます。 これは、低分子と生物学的標的の相互作用を理解するのに役立ちます .

材料科学

ピペリジン誘導体は、材料科学で利用できる独自の特性を示します。 たとえば、フレキシブルエレクトロニクスに不可欠な有機半導体の開発に使用できます .

分析化学

分析化学では、“1-(ピリダジン-3-イル)ピペリジン-4-オール”の誘導体を、さまざまな化学分析における試薬または標準物質として使用して、他の化合物を定量または識別することができます .

作用機序

Target of Action

The primary target of 1-(Pyridazin-3-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(Pyridazin-3-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-(Pyridazin-3-yl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . When the CCR5 receptor is blocked, cells cannot become infected with macrophagetropic (R5) HIV-1 strains in vitro .

Pharmacokinetics

The compound’s interaction with the ccr5 receptor suggests that it is bioavailable and can reach its target site to exert its effects .

Result of Action

The result of the action of 1-(Pyridazin-3-yl)piperidin-4-ol is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . This leads to potential treatment outcomes for HIV-1 infections .

Safety and Hazards

将来の方向性

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化学分析

Biochemical Properties

1-(Pyridazin-3-yl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with the chemokine receptor CCR5, a G-protein coupled receptor, which is essential for HIV-1 entry into cells . The compound acts as a CCR5 antagonist, inhibiting the receptor’s function and preventing HIV-1 from infecting cells. This interaction is primarily mediated through a strong salt-bridge interaction between the basic nitrogen atom in the piperidine ring and the receptor .

Cellular Effects

1-(Pyridazin-3-yl)piperidin-4-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving HIV-1, the compound has shown to block the CCR5 receptor, thereby preventing the virus from entering and infecting cells . This blockade not only inhibits viral entry but also affects downstream signaling pathways associated with CCR5, leading to altered gene expression and cellular responses. Additionally, the compound has been evaluated for its potential anti-inflammatory and anticancer properties .

Molecular Mechanism

The molecular mechanism of 1-(Pyridazin-3-yl)piperidin-4-ol involves its binding interactions with biomolecules, particularly the CCR5 receptor. The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the receptor, anchoring it in place and inhibiting its function . This inhibition prevents the receptor from facilitating HIV-1 entry into cells. Furthermore, the compound’s structure allows it to interact with other proteins and enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Pyridazin-3-yl)piperidin-4-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on the CCR5 receptor over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of 1-(Pyridazin-3-yl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

1-(Pyridazin-3-yl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can lead to the formation of active or inactive metabolites, affecting the compound’s overall efficacy and safety profile. Additionally, the compound’s impact on metabolic flux and metabolite levels has been a subject of investigation .

Transport and Distribution

The transport and distribution of 1-(Pyridazin-3-yl)piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues also affects its therapeutic potential and safety profile .

Subcellular Localization

1-(Pyridazin-3-yl)piperidin-4-ol exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, such as the CCR5 receptor on the cell membrane. The subcellular localization of the compound also influences its interactions with other biomolecules and its overall efficacy .

特性

IUPAC Name |

1-pyridazin-3-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-8-3-6-12(7-4-8)9-2-1-5-10-11-9/h1-2,5,8,13H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRQICJWNOGCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303849 | |

| Record name | 1-(3-Pyridazinyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217272-21-3 | |

| Record name | 1-(3-Pyridazinyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217272-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridazinyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridazin-3-yl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)

![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)

![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)